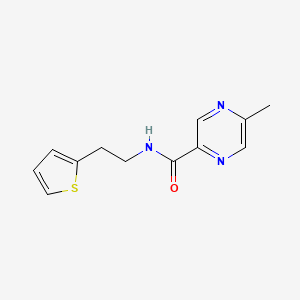

5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide

Description

5-Methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative characterized by a methyl group at the 5-position of the pyrazine ring and a 2-thiophenylethyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of pyrazine carboxamides, which are of interest in medicinal chemistry due to their diverse biological activities, including antimycobacterial and hypoglycemic properties .

Properties

IUPAC Name |

5-methyl-N-(2-thiophen-2-ylethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-9-7-15-11(8-14-9)12(16)13-5-4-10-3-2-6-17-10/h2-3,6-8H,4-5H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFRALYRVRRLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide can be achieved through a multi-step process involving the following key steps:

Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a condensing agent such as titanium tetrachloride (TiCl4).

Suzuki Cross-Coupling Reaction: The intermediate 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide undergoes a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under suitable conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other biologically active molecules and functional materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazine-2-carboxamide derivatives vary in substituents on the pyrazine ring, carboxamide linkage, and aromatic/alkyl groups. Below is a detailed comparison:

Structural Analogs

Physicochemical Properties

- Melting Points: Thiophene-containing analogs (e.g., 4a in ) exhibit lower melting points (~187°C) compared to halogenated phenyl derivatives (e.g., 247°C for 5-chloro-N-(4-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide ), likely due to reduced crystallinity from the thiophene’s heteroaromatic structure. Alkylamino derivatives (e.g., 1c in ) show decreasing melting points with longer alkyl chains (128°C for pentylamino vs. 155°C for propylamino).

Thermal Stability :

Polymorphism and Crystallinity

Biological Activity

5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide is a compound belonging to the pyrazine carboxamide class, characterized by its unique structure which includes a thiophene moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃OS

- Molecular Weight : 247.32 g/mol

- CAS Number : 1043301-81-0

The biological activity of pyrazine derivatives, including this compound, is often attributed to their ability to interact with various biological targets. While specific targets for this compound are not fully elucidated, similar compounds have demonstrated:

- Antimicrobial Activity : Pyrazine derivatives are known for their broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially inhibiting enzymes such as COX-2 .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Cytotoxicity Studies :

Case Studies

A review of related pyrazine compounds provides insights into their biological activities:

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazine derivatives. For instance, the introduction of electron-withdrawing groups can significantly increase the potency of these compounds against specific biological targets.

Structure–Activity Relationship (SAR)

The SAR analysis of related compounds suggests that:

- The presence of electron-donating or withdrawing groups can modulate the reactivity and biological efficacy.

- Thiophene substitution may enhance the lipophilicity and bioavailability of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.